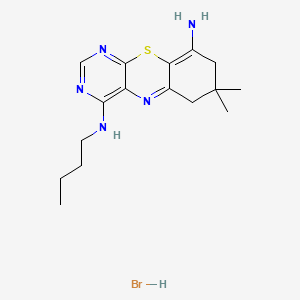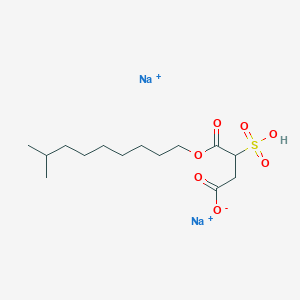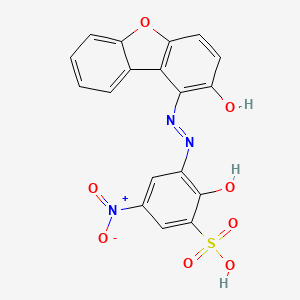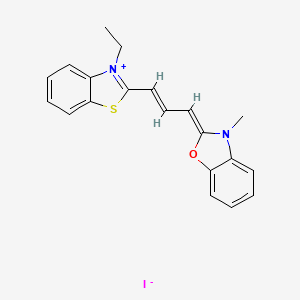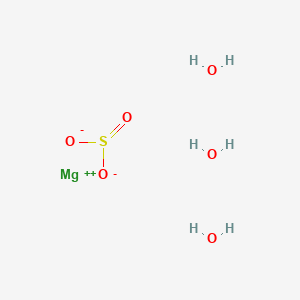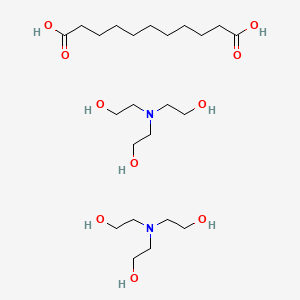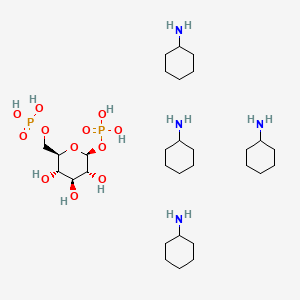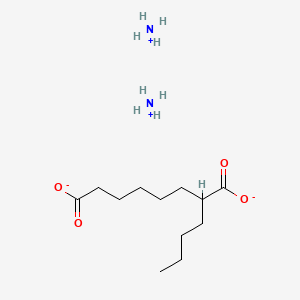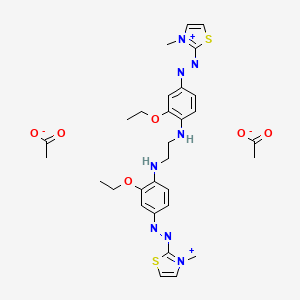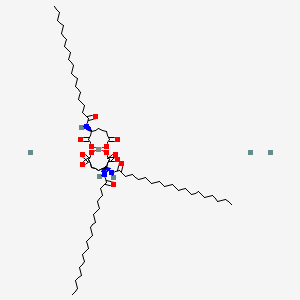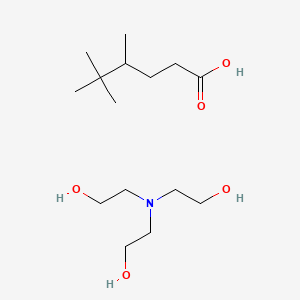
Einecs 305-155-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 305-155-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework.
準備方法
The preparation methods for Einecs 305-155-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and quantity of the compound.
化学反応の分析
Einecs 305-155-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
科学的研究の応用
Einecs 305-155-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may also be used as a probe to investigate specific biochemical interactions.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals.
作用機序
The mechanism of action of Einecs 305-155-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .
類似化合物との比較
Einecs 305-155-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison may involve:
Structural Similarity: Compounds with similar molecular structures or functional groups.
Chemical Properties: Comparison of reactivity, stability, and other chemical properties.
Applications: Differences in scientific research applications and industrial uses.
Some similar compounds include those listed in the EINECS inventory with comparable molecular formulas and properties .
特性
CAS番号 |
94349-38-9 |
|---|---|
分子式 |
C15H33NO5 |
分子量 |
307.43 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;4,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2.C6H15NO3/c1-7(9(2,3)4)5-6-8(10)11;8-4-1-7(2-5-9)3-6-10/h7H,5-6H2,1-4H3,(H,10,11);8-10H,1-6H2 |
InChIキー |
WMVDBKHVIPJMIE-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(=O)O)C(C)(C)C.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



